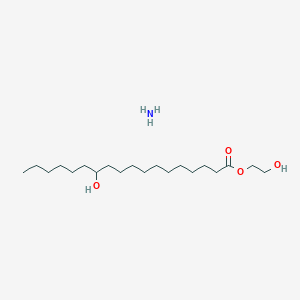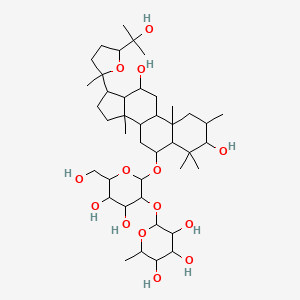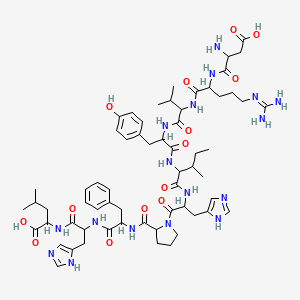
Angiotensin I, human
描述
Angiotensin I is a decapeptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is derived from angiotensinogen, a protein produced by the liver, through the action of the enzyme renin. Angiotensin I itself is relatively inactive but serves as a precursor to the potent vasoconstrictor angiotensin II, which is formed through the action of angiotensin-converting enzyme.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of angiotensin I involves large-scale solid-phase peptide synthesis, followed by purification and quality control processes. The use of automated peptide synthesizers and advanced purification techniques, such as reverse-phase high-performance liquid chromatography, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage of peptide bonds by enzymes such as angiotensin-converting enzyme.
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Reduction reactions can reverse oxidative modifications.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using angiotensin-converting enzyme under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can induce oxidative modifications.
Reduction: Reducing agents like dithiothreitol can reverse oxidative modifications.
Major Products Formed:
Angiotensin II: Formed from the hydrolysis of angiotensin I by angiotensin-converting enzyme.
Oxidized Peptides: Result from oxidative modifications of specific amino acid residues.
科学研究应用
Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide for studying peptide synthesis and enzymatic hydrolysis.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Studied for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
作用机制
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by angiotensin-converting enzyme. Angiotensin II then binds to specific receptors on the surface of target cells, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone release. These actions are mediated through the activation of intracellular signaling pathways, including the Gq protein-coupled receptor pathway, which increases intracellular calcium levels and promotes smooth muscle contraction.
相似化合物的比较
Angiotensin II: A potent vasoconstrictor formed from angiotensin I.
Angiotensin III: A peptide derived from angiotensin II with similar but less potent effects.
Angiotensin IV: Another derivative of angiotensin II with distinct biological activities.
Comparison: Angiotensin I is unique in that it serves as a precursor to multiple biologically active peptides, including angiotensin II, angiotensin III, and angiotensin IV. While angiotensin I itself is relatively inactive, its conversion to angiotensin II is critical for the regulation of blood pressure and fluid balance. The other angiotensin peptides have varying degrees of activity and different roles in the renin-angiotensin system, highlighting the complexity and versatility of this regulatory pathway.
属性
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


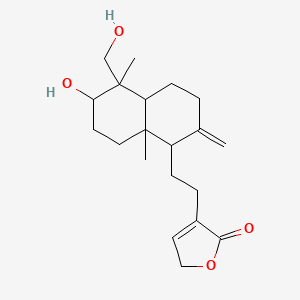
![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8082266.png)
![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2-{[2-(pyridin-3-yl)ethyl]amino}pyrimidin-4-yl)acetonitrile](/img/structure/B8082274.png)
![(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride](/img/structure/B8082289.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B8082312.png)
![Geldanamycin, 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]-,monohydrochloride](/img/structure/B8082315.png)
![(3S,6R)-6-[(1R,3aR,4E,7aS)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidene-cyc lohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-y l]-2-methyl-heptane-2,3-diol](/img/structure/B8082316.png)
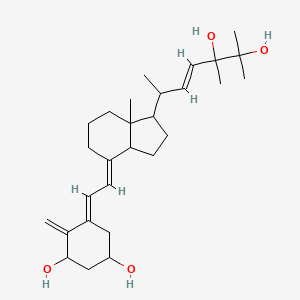
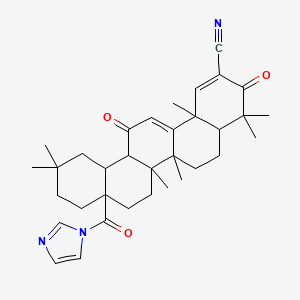
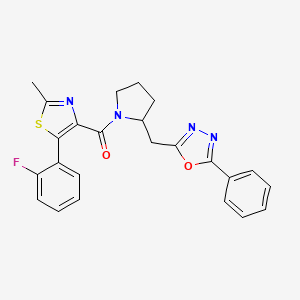
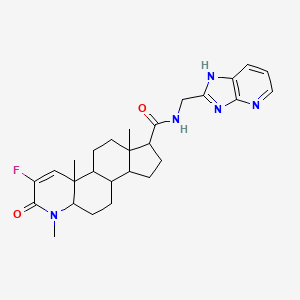
![sodium;(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B8082356.png)
